Spectroscopic Analysis of 5-(4-Fluorophenyl)-1,3-oxazole: A Technical Guide
Spectroscopic Analysis of 5-(4-Fluorophenyl)-1,3-oxazole: A Technical Guide
Introduction
5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole and fluorophenyl motifs in bioactive molecules and functional materials. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of such novel compounds. This technical guide provides a summary of the expected spectroscopic data for 5-phenyl-1,3-oxazole as a proxy, along with detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data (Representative Data for 5-Phenyl-1,3-oxazole)
The following tables summarize the key spectroscopic data for 5-phenyl-1,3-oxazole. These values serve as an estimation for what would be expected for 5-(4-Fluorophenyl)-1,3-oxazole, with the understanding that the fluorine substituent will induce predictable changes in the spectra, particularly in the NMR and IR data.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | s | 1H | H2 (oxazole ring) |
| 7.78 - 7.71 | m | 2H | Ar-H (ortho) |
| 7.54 - 7.41 | m | 3H | Ar-H (meta, para) |
| 7.44 | s | 1H | H4 (oxazole ring) |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C5 (oxazole ring) |
| 150.3 | C2 (oxazole ring) |
| 138.1 | Ar-C (ipso) |
| 128.3 | Ar-C |
| 127.5 | Ar-C |
| 125.0 | Ar-C |
| 122.3 | C4 (oxazole ring) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3103 | Medium | C-H stretch (aromatic/heteroaromatic) |
| 1537, 1498, 1326 | Strong | C=N, C=C ring stretching |
| 1257 | Medium | C-H in-plane deformation |
| 1143, 1080 | Medium | Ring breathing |
| 1045 | Medium | C-O-C stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 145 | 100 | [M]⁺ (Molecular Ion) |
| 117 | - | [M-CO]⁺ |
| 90 | - | [M-CO-HCN]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is between 4-5 cm.
-
Referencing: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration, although residual solvent signals can also be used for referencing.[3]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and high resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method): [4]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[4]
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of the clean salt plate, if necessary).
-
Acquire the sample spectrum.
-
The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[5]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[6]
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[5]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[5]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
